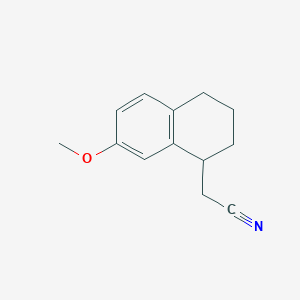
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is an organic compound characterized by a naphthalene ring system substituted with a methoxy group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved through the hydrogenation of 7-methoxy-1-naphthol.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological pathways.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential effects on cellular signaling pathways and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-Methoxy-1-naphthyl)acetonitrile: Lacks the tetrahydro structure, leading to different reactivity and biological activity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Contains a hydroxyl group instead of a nitrile, affecting its solubility and reactivity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is unique due to its combination of a methoxy-substituted naphthalene ring and a nitrile group, which provides a balance of hydrophobic and polar characteristics. This makes it versatile for various chemical transformations and applications in different fields.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7H2,1H3 |
InChI-Schlüssel |
YQWJWBIKGKGCNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCCC2CC#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


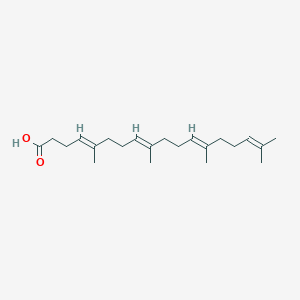

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
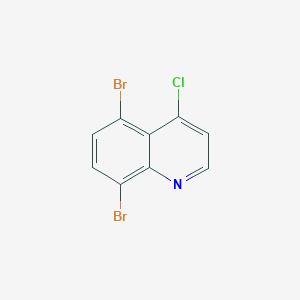
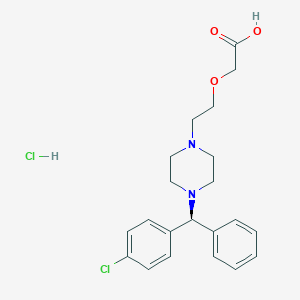
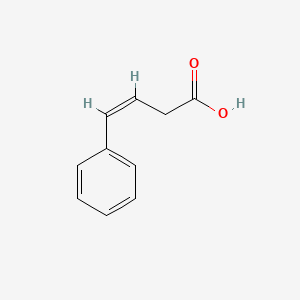

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
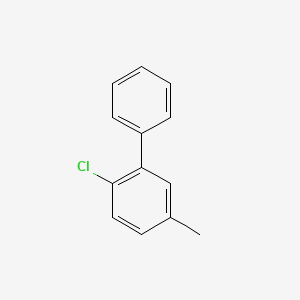
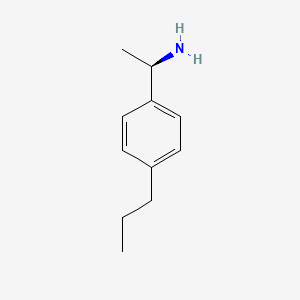
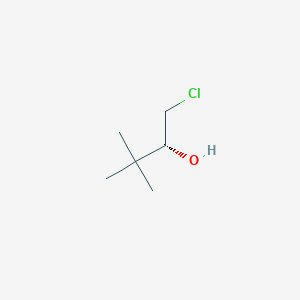
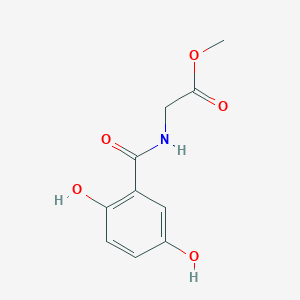
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
